![molecular formula C11H14FNO B3076136 4-(Cyclopentyloxy)-3-fluoroaniline CAS No. 1039868-84-2](/img/structure/B3076136.png)
4-(Cyclopentyloxy)-3-fluoroaniline
Overview
Description
4-(Cyclopentyloxy)-3-fluoroaniline, also known as 4-CPFA, is an organic compound that has been studied extensively for its potential applications in the fields of science and technology. This compound is a derivative of the aromatic compound aniline, and is characterized by its cyclopentyloxy group and its fluorine atom. 4-CPFA is known to have a wide range of medicinal and industrial applications, and its unique properties have made it a subject of much research.
Scientific Research Applications
Fluorescent Probes and Imaging Agents
Fluorescent probes play a crucial role in biomedical research, environmental monitoring, and food safety. Researchers design and synthesize fluorescent probes to detect specific biomolecules or molecular activities within cells through fluorescence signals . In this context, 4-(Cyclopentyloxy)-3-fluoroaniline can serve as a promising fluorescent dye. Key considerations include:
- Fluorescent Dyes : Organic fluorescent dyes (e.g., fluorescein, rhodamine, cyanine) and biofluorescent groups (e.g., green fluorescent protein) are commonly used .
Photodynamic Therapy (PDT) Agents
The compound’s unique properties may contribute to PDT, a treatment approach that uses light-activated agents to selectively destroy cancer cells. Researchers have explored novel PDT agents, including those based on silica nanoparticles and fluorescence photosensitizers . Investigating the potential of 4-(Cyclopentyloxy)-3-fluoroaniline in PDT could yield exciting results.
properties
IUPAC Name |
4-cyclopentyloxy-3-fluoroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLWMVNLOMHZRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyloxy)-3-fluoroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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